2-(quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound characterized by its quinazoline core and trifluoromethyl group
Mechanism of Action
Target of Action
Quinazolinones are a broad class of compounds known to have diverse biological activities. They have been studied for their potential antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . The specific targets can vary widely depending on the specific compound and its functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including palladium-catalyzed carbonylative reactions. One common method involves the reaction of trifluoroacetimidoyl chlorides and amines in the presence of a palladium catalyst. The reaction conditions typically require controlled temperatures and specific solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using activated carbon fiber-supported palladium catalysts. These catalysts enhance the efficiency and yield of the reaction, making the process more viable for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-(Quinazolin-4-ylthio)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
This compound has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Comparison with Similar Compounds
Quinazolin-4(3H)-ones
Trifluoromethyl-substituted quinazolines
Other acetamide derivatives
Properties
IUPAC Name |
2-quinazolin-4-ylsulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)11-5-7-12(8-6-11)23-15(24)9-25-16-13-3-1-2-4-14(13)21-10-22-16/h1-8,10H,9H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMBADRNXZMYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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